(S)-4-Aminopyrrolidin-2-one hydrochloride chemical properties
(S)-4-Aminopyrrolidin-2-one hydrochloride chemical properties
An In-depth Technical Guide to (S)-4-Aminopyrrolidin-2-one Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (S)-4-Aminopyrrolidin-2-one hydrochloride (CAS: 672883-63-5), a chiral building block of significant interest in modern drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven methodologies, and strategic applications to facilitate its effective use in the laboratory.
Introduction: The Strategic Importance of a Chiral Lactam
(S)-4-Aminopyrrolidin-2-one hydrochloride is the hydrochloride salt of a chiral 4-amino substituted γ-lactam. As a derivative of the neurotransmitter GABA (gamma-aminobutyric acid), its rigidified cyclic structure presents a unique conformational constraint that is highly valuable in medicinal chemistry.[1] The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs, prized for its favorable physicochemical properties and ability to engage with biological targets.[2] This specific enantiomer, the (S)-isomer, provides a crucial stereochemical handle for designing highly selective and potent therapeutic agents, particularly those targeting neurological and mood disorders.[1] Its primary utility lies in its role as a versatile intermediate, enabling the synthesis of complex molecules with defined three-dimensional architectures.[1][3]
Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of successful experimental design. The hydrochloride salt form of (S)-4-Aminopyrrolidin-2-one enhances its stability and aqueous solubility compared to the free base, making it more amenable to handling and use in various reaction conditions.
Molecular Structure
The structure features a five-membered lactam ring with an amine group at the chiral center on the 4th position.
Caption: 2D Structure of (S)-4-Aminopyrrolidin-2-one hydrochloride.
Data Summary Table
The following table summarizes the key quantitative properties of the molecule.[1][4][5][6][7][8][9]
| Property | Value | Source |
| CAS Number | 672883-63-5 | [4][6] |
| Molecular Formula | C₄H₉ClN₂O | [1][4] |
| Molecular Weight | 136.58 g/mol | [1][4] |
| IUPAC Name | (4S)-4-aminopyrrolidin-2-one;hydrochloride | [4] |
| Appearance | White to light yellow solid | [8] |
| Storage Temperature | Inert atmosphere, room temperature or 2-8°C | [1][8] |
| Purity | Typically ≥97% | [9] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Synthesis and Characterization Workflow
The synthesis of enantiomerically pure (S)-4-Aminopyrrolidin-2-one hydrochloride often relies on starting materials from the chiral pool. A common and logical approach involves the stereospecific transformation of a protected amino acid derivative.
Conceptual Synthesis Workflow
The causality behind this multi-step synthesis is to build the molecule while maintaining strict stereochemical control. A protecting group strategy is essential to ensure that the highly reactive amine functionality does not interfere with other transformations until the final step.
Caption: General workflow for synthesis and purification.
Protocol 1: Representative Synthesis from a Protected Precursor
This protocol describes the final deprotection step, a common scenario in which researchers would purchase the Boc-protected intermediate, tert-butyl ((3S)-5-oxopyrrolidin-3-yl)carbamate.[1]
Objective: To prepare (S)-4-Aminopyrrolidin-2-one hydrochloride from its N-Boc protected precursor.
Materials:
-
(S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer
-
Buchner funnel and filter paper
Methodology:
-
Inert Atmosphere: To a clean, dry 100 mL round-bottom flask, add (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate (1.0 eq). The flask is then purged with argon or nitrogen. Causality: An inert atmosphere is crucial to prevent atmospheric moisture from reacting with the reagents, ensuring a clean reaction.
-
Reagent Addition: Add 4M HCl in 1,4-dioxane (5.0 eq) to the flask via syringe at room temperature. Causality: A significant excess of HCl is used to drive the deprotection reaction to completion. Dioxane is an excellent solvent for both the starting material and the reagent.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. Causality: The hydrochloride salt product is insoluble in diethyl ether, allowing for its effective precipitation and isolation from the reaction mixture and soluble byproducts.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the white solid under high vacuum to yield the final product, (S)-4-Aminopyrrolidin-2-one hydrochloride.
Validation: The identity and purity of the product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules.[10][11]
Objective: To confirm the chemical structure of the synthesized product.
Materials:
-
Synthesized (S)-4-Aminopyrrolidin-2-one hydrochloride
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of D₂O. Causality: D₂O is a suitable solvent due to the high polarity of the hydrochloride salt. Protons from the amine (NH₂) and amide (NH) will exchange with deuterium, causing their signals to disappear or broaden significantly. Using DMSO-d₆ would allow for the observation of these exchangeable protons.
-
Instrument Setup: Place the sample tube in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.[12] Standard acquisition parameters are typically sufficient.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation:
-
Chemical Shift (δ): Analyze the position of the signals. Expect signals for the three distinct proton environments on the pyrrolidinone ring.
-
Integration: The relative area under each signal should correspond to the number of protons (1H, 1H, 2H).
-
Multiplicity (Splitting): The splitting pattern provides information about adjacent protons. The CH proton at the chiral center will be coupled to the two CH₂ groups, resulting in a complex multiplet. The two CH₂ groups will also show characteristic splitting patterns (e.g., doublet of doublets).
-
Applications in Drug Discovery
The value of (S)-4-Aminopyrrolidin-2-one hydrochloride is realized in its application as a chiral building block for creating more complex and biologically active molecules.
-
Scaffold for CNS-Active Agents: As a constrained GABA analogue, this molecule is a starting point for developing ligands for GABA receptors and other central nervous system targets. Its stereochemistry is often critical for achieving selective receptor binding.[1]
-
Peptidomimetics: The aminopyrrolidinone core can be incorporated into peptide sequences to create peptidomimetics.[3] This strategy is used to improve metabolic stability, bioavailability, and receptor affinity of peptide-based drug candidates.
-
Asymmetric Synthesis: It serves as a valuable intermediate in the synthesis of complex chiral molecules, where the amine provides a handle for further functionalization without losing the established stereochemistry.[1] This is particularly relevant in the development of enzyme inhibitors, such as those for phosphodiesterase type 4 (PDE4).[1]
Safety and Handling
Adherence to strict safety protocols is mandatory when handling any chemical reagent. (S)-4-Aminopyrrolidin-2-one hydrochloride possesses specific hazards that must be managed appropriately.
GHS Hazard Classification
Based on available safety data sheets, the compound is classified with the following hazards:[5][13][14]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][15]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][16][17]
-
Storage: Store the container tightly closed in a dry, well-ventilated place, under an inert atmosphere if possible, to maintain stability.[6][17]
-
Spill Response: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.[15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
-
Skin: Wash off immediately with soap and plenty of water.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[13]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[17]
-
Conclusion
(S)-4-Aminopyrrolidin-2-one hydrochloride is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile reactivity, and privileged scaffold structure make it an indispensable building block for the synthesis of next-generation therapeutics. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, is essential for leveraging its full potential in the complex landscape of drug discovery and development.
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